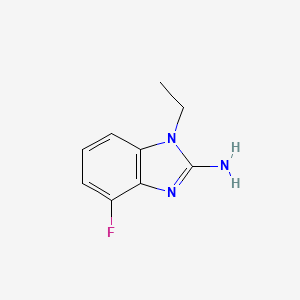

1-Ethyl-4-fluorobenzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4-fluorobenzimidazol-2-amine is a chemical compound with the molecular formula C9H10FN3. It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds . Benzimidazoles and their derivatives play a significant role as therapeutic agents, exhibiting a wide range of biological activities .

Scientific Research Applications

Pharmacology

1-Ethyl-4-fluorobenzimidazol-2-amine, as a benzimidazole derivative, has significant importance in pharmacology due to its structural similarity to naturally occurring nucleotides . Benzimidazole derivatives are known for their wide range of therapeutic uses, including antidiabetic, anticancer, antimicrobial, and antiparasitic activities . They are also used in cardiovascular, neurological, endocrinological, and ophthalmological treatments .

Organic Synthesis

In the realm of organic synthesis, benzimidazole derivatives are utilized for their stability and reactivity. They serve as intermediates in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs and materials .

Green Chemistry

The principles of green chemistry emphasize the use of environmentally benign substances in chemical synthesis. Benzimidazole derivatives, including 1-Ethyl-4-fluorobenzimidazol-2-amine, are explored for their potential in developing sustainable chemical processes .

Catalysis

Benzimidazole compounds have been investigated for their role as catalysts in various chemical reactions. Their ability to facilitate reactions under mild conditions makes them valuable for industrial applications .

Drug Development

In drug development, benzimidazole derivatives are explored for their potential as stable isotope-labeled forms of drugs. These labeled compounds can be used to elucidate mechanisms of drug metabolism and improve the understanding of pharmacokinetics .

Medicinal Chemistry

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their bioavailability and biological activity. They are often used as scaffolds for developing new therapeutic agents with improved efficacy and safety profiles .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer , antimicrobial , and antiviral effects . The specific targets of these compounds can vary widely depending on their structure and the type of biological activity they exhibit.

Mode of Action

The mode of action of benzimidazole derivatives can also vary depending on their structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells by interacting with specific proteins or enzymes within the cell .

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells by interfering with the cell’s ability to replicate its DNA .

Result of Action

The result of the action of benzimidazole derivatives can vary depending on their structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells .

properties

IUPAC Name |

1-ethyl-4-fluorobenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJWNQPNZUXFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=CC=C2)F)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-fluorobenzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)

![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)